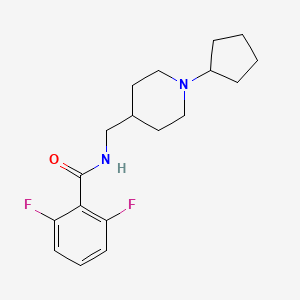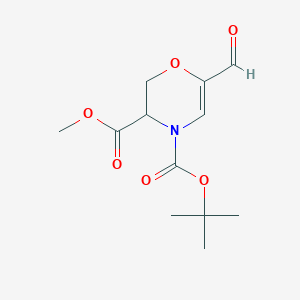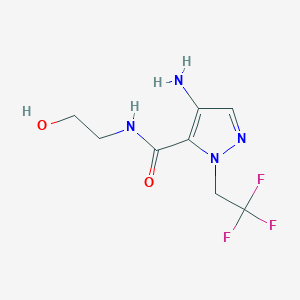![molecular formula C16H21N3OS B2499453 N-(1-cyano-1-cyclopropylethyl)-2-[2-(thiophen-2-yl)pyrrolidin-1-yl]acetamide CAS No. 1259196-71-8](/img/structure/B2499453.png)
N-(1-cyano-1-cyclopropylethyl)-2-[2-(thiophen-2-yl)pyrrolidin-1-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyano-1-cyclopropylethyl)-2-[2-(thiophen-2-yl)pyrrolidin-1-yl]acetamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is the major inhibitory neurotransmitter in the central nervous system, and GABA transaminase is responsible for the breakdown of GABA. Inhibition of GABA transaminase leads to an increase in GABA levels, which can have therapeutic effects in a variety of neurological and psychiatric disorders.
Mecanismo De Acción
N-(1-cyano-1-cyclopropylethyl)-2-[2-(thiophen-2-yl)pyrrolidin-1-yl]acetamide acts by inhibiting GABA transaminase, which leads to an increase in GABA levels. This increase in GABA levels can have a variety of effects on the central nervous system, including reducing neuronal excitability and increasing inhibition.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are primarily related to its ability to increase GABA levels. This increase in GABA levels can lead to a variety of effects, including reduced neuronal excitability, increased inhibition, and reduced seizure activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(1-cyano-1-cyclopropylethyl)-2-[2-(thiophen-2-yl)pyrrolidin-1-yl]acetamide is its potency and selectivity for GABA transaminase. This makes it a useful tool for studying the effects of GABA transaminase inhibition in vitro and in vivo. One limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-(1-cyano-1-cyclopropylethyl)-2-[2-(thiophen-2-yl)pyrrolidin-1-yl]acetamide. One area of interest is the use of this compound in combination with other drugs or therapies for the treatment of neurological and psychiatric disorders. Another area of interest is the development of new analogs of this compound with improved pharmacokinetic properties and/or increased potency. Finally, there is interest in using this compound as a tool for studying the role of GABA transaminase in health and disease.
Métodos De Síntesis
The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-[2-(thiophen-2-yl)pyrrolidin-1-yl]acetamide involves several steps, including the preparation of the starting materials and the coupling of the pyrrolidine and thiophene moieties. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-(1-cyano-1-cyclopropylethyl)-2-[2-(thiophen-2-yl)pyrrolidin-1-yl]acetamide has been studied extensively in preclinical models of epilepsy, anxiety, and addiction. In animal models of epilepsy, this compound has been shown to reduce seizure activity and increase seizure threshold. In animal models of anxiety, this compound has been shown to reduce anxiety-like behavior. In animal models of addiction, this compound has been shown to reduce drug-seeking behavior and prevent relapse.
Propiedades
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-(2-thiophen-2-ylpyrrolidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS/c1-16(11-17,12-6-7-12)18-15(20)10-19-8-2-4-13(19)14-5-3-9-21-14/h3,5,9,12-13H,2,4,6-8,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQYIXWQZNNZNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)CN2CCCC2C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-[4-(4-Chlorophenyl)-5-methyl-1H-imidazol-2-yl]ethyl]but-2-ynamide](/img/structure/B2499370.png)
![5-benzyl-3-oxo-2-phenyl-N-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2499371.png)



![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2499378.png)
![Methyl 2-(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamido)benzoate](/img/structure/B2499379.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)isoquinolin-1(2H)-one](/img/structure/B2499380.png)
![2-[(3-ethyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B2499382.png)

![N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2499388.png)


![3,5-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2499393.png)